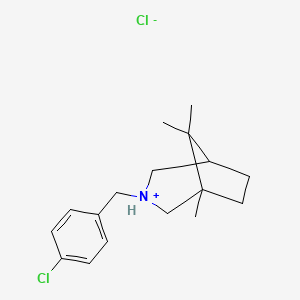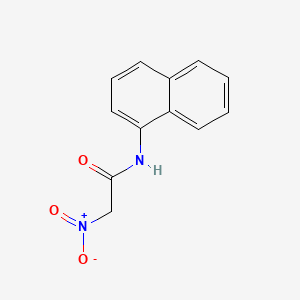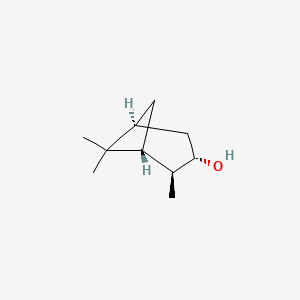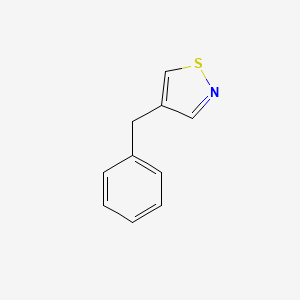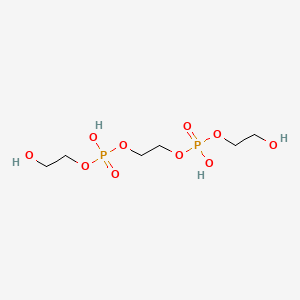
3,5,8,10-Tetraoxa-4,9-diphosphadodecane-1,12-diol, 4,9-dihydroxy-, 4,9-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5,8,10-Tetraoxa-4,9-diphosphadodecane-1,12-diol, 4,9-dihydroxy-, 4,9-dioxide is a chemical compound with the molecular formula C6H16O10P2 This compound is characterized by the presence of two phosphorus atoms and multiple oxygen atoms, forming a complex structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,8,10-Tetraoxa-4,9-diphosphadodecane-1,12-diol, 4,9-dihydroxy-, 4,9-dioxide involves several steps. One common method includes the reaction of pentaerythritol with phosphorus oxychloride in the presence of a base, followed by hydrolysis to yield the desired product . The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product’s purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction routes but optimized for higher efficiency and yield. The use of continuous flow reactors and advanced purification techniques can enhance the production process, making it suitable for commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions
3,5,8,10-Tetraoxa-4,9-diphosphadodecane-1,12-diol, 4,9-dihydroxy-, 4,9-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert it to lower oxidation state derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while reduction can produce phosphine oxides.
Wissenschaftliche Forschungsanwendungen
3,5,8,10-Tetraoxa-4,9-diphosphadodecane-1,12-diol, 4,9-dihydroxy-, 4,9-dioxide has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and use in drug development.
Wirkmechanismus
The mechanism of action of 3,5,8,10-Tetraoxa-4,9-diphosphadodecane-1,12-diol, 4,9-dihydroxy-, 4,9-dioxide involves its interaction with molecular targets and pathways. The compound can interact with enzymes and proteins, affecting their activity and function. The specific pathways involved depend on the context of its application, such as its role in catalysis or as a therapeutic agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some similar compounds include:
- 3,9-dihydroxy-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane-3,9-dioxide
- 3,9-dichloro-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane
Uniqueness
What sets 3,5,8,10-Tetraoxa-4,9-diphosphadodecane-1,12-diol, 4,9-dihydroxy-, 4,9-dioxide apart is its specific structure and the presence of multiple oxygen and phosphorus atoms, which confer unique chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
34994-91-7 |
|---|---|
Molekularformel |
C6H16O10P2 |
Molekulargewicht |
310.13 g/mol |
IUPAC-Name |
2-hydroxyethyl 2-[hydroxy(2-hydroxyethoxy)phosphoryl]oxyethyl hydrogen phosphate |
InChI |
InChI=1S/C6H16O10P2/c7-1-3-13-17(9,10)15-5-6-16-18(11,12)14-4-2-8/h7-8H,1-6H2,(H,9,10)(H,11,12) |
InChI-Schlüssel |
VZTUNSKRPZVUGG-UHFFFAOYSA-N |
Kanonische SMILES |
C(COP(=O)(O)OCCOP(=O)(O)OCCO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


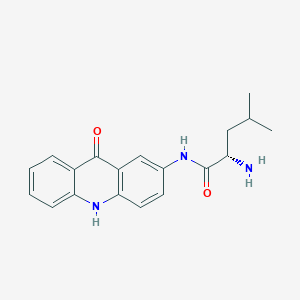

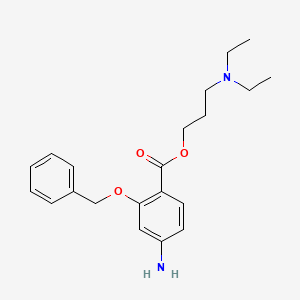
![4,7,7-Trimethyl-3-oxobicyclo[2.2.1]heptane-2-sulfonic acid](/img/structure/B13745765.png)
![1-[[ethoxy(ethyl)phosphoryl]sulfanylmethylsulfanylmethylsulfanyl-ethylphosphoryl]oxyethane](/img/structure/B13745789.png)
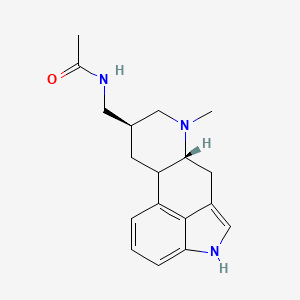
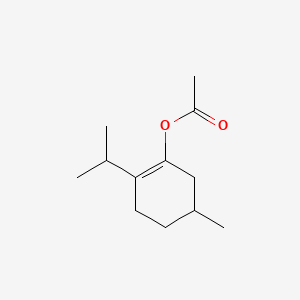
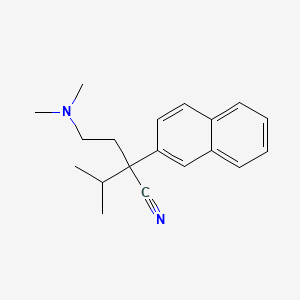
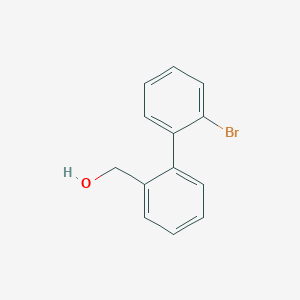
![S-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropyl] ethanethioate](/img/structure/B13745824.png)
